Bensulide

Catalog No.
S520773
CAS No.
741-58-2
M.F
C14H24NO4PS3
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bensulide

CAS Number

741-58-2

Product Name

Bensulide

IUPAC Name

N-[2-di(propan-2-yloxy)phosphinothioylsulfanylethyl]benzenesulfonamide

Molecular Formula

C14H24NO4PS3

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C14H24NO4PS3/c1-12(2)18-20(21,19-13(3)4)22-11-10-15-23(16,17)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3

InChI Key

BWPYBAJTDILQPY-UHFFFAOYSA-N

SMILES

CC(C)OP(=S)(OC(C)C)SCCNS(=O)(=O)C1=CC=CC=C1

Solubility

6.29e-05 M
In water, 25 mg/L at 25 °C
Solubility at 20 °C: 300 mg/L kerosene; miscible with acetone, ethanol, methyl isobutyl ketone, xylene.
Solubility in water, g/100ml at 20 °C: 0.0025 (practically insoluble)

Synonyms

Betamec; Betasan; Betasan E; Betasan G;

Canonical SMILES

CC(C)OP(=S)(OC(C)C)SCCNS(=O)(=O)C1=CC=CC=C1

Description

The exact mass of the compound Bensulide is 240.12 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.29e-05 min water, 25 mg/l at 25 °csolubility at 20 °c: 300 mg/l kerosene; miscible with acetone, ethanol, methyl isobutyl ketone, xylene.solubility in water, g/100ml at 20 °c: 0.0025 (practically insoluble). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Bensulide is a selective organophosphate herbicide primarily used in agriculture to control annual grasses and broadleaf weeds. It is particularly effective on vegetable crops such as carrots, cucumbers, peppers, and melons, as well as in cotton and turfgrass applications. Bensulide works mainly as a pre-emergent herbicide, preventing weed seeds from germinating when applied to bare soil before planting. Registered for use in the United States since 1991 and re-registered in 2006, it is classified as a general-use pesticide by the Environmental Protection Agency (EPA) and is utilized in several states including California, Texas, and Illinois .

Bensulide acts by inhibiting the enzyme acetylcholinesterase in plant meristematic tissues (rapidly dividing cells at root tips and shoots) []. This disrupts cell division and seedling growth, ultimately killing weeds.

Bensulide is considered moderately toxic. Exposure can cause skin and eye irritation, and in severe cases, cholinesterase inhibition mimicking nerve agent poisoning.

  • Acute Toxicity: The oral LD50 (lethal dose for 50% of test population) in rats is 1030 mg/kg [].
  • Flammability: Bensulide is combustible, and liquid formulations with organic solvents may be flammable [].

Mode of Action Studies

Understanding how herbicides work at the cellular level is crucial for developing new weed control strategies. Scientific research investigates the specific mode of action of bensulide. Studies have shown that bensulide disrupts microtubule assembly in germinating weed seeds, hindering cell division and ultimately preventing seedling development Source: Mechanism of action of bensulide: Inhibition of microtubule assembly and cell division in germinating weed seeds: . This knowledge helps researchers understand how to target specific weaknesses in weed biology for better control.

Environmental Fate and Degradation

Bensulide's environmental impact is a significant concern. Scientific research focuses on understanding its fate and degradation in soil and water. Studies examine factors like microbial breakdown, photolysis (degradation by sunlight), and leaching potential Source: Environmental fate of bensulide in a California rice field: . This research helps assess the risk of bensulide contamination in agricultural environments and develop strategies to minimize its environmental footprint.

The synthesis of bensulide can be summarized as follows:

  • Starting Materials: O,O-diisopropylphosphorodithioate and N-chloroethylbenzene sulfonamide.
  • Reaction Conditions: The reaction typically occurs under controlled conditions to ensure complete conversion of reactants.
  • Purification: The product is purified through standard chemical methods to remove any unreacted materials or byproducts.

This method allows for the production of bensulide in sufficient quantities for agricultural applications .

Bensulide is primarily used in:

  • Agricultural Crops: Effective against weeds in vegetable crops and cotton.
  • Turf Management: Utilized on golf courses and residential lawns to control weed growth.
  • Commercial Nurseries: Applied for greenhouse and outdoor plant management.

The estimated annual usage in the United States is approximately 632,000 pounds, reflecting its significance in weed management strategies .

Research on the interactions of bensulide with other chemicals indicates that it may have additive or synergistic effects when combined with other pesticides or herbicides. Such interactions can influence its efficacy and potential toxicity profiles. Studies have also assessed its impact on non-target organisms, suggesting that while direct exposure risks may be low for humans under regulated use conditions, ecological impacts require careful monitoring .

Bensulide belongs to a class of organophosphate compounds that share similar herbicidal properties. Below are some comparable compounds:

Compound NameMain UseUnique Features
GlyphosateBroad-spectrum herbicideNon-selective; affects a wide range of plants
AtrazineSelective herbicidePrimarily used on corn; affects photosynthesis
MetolachlorSelective herbicideUsed mainly for control of grass and broadleaf weeds
DithiopyrPre-emergent herbicideControls crabgrass; unique mode of action

Uniqueness of Bensulide:

  • Bensulide is distinct among organophosphates as it specifically targets pre-emergent weed seeds rather than post-emergent weeds like many other herbicides.
  • Its application method involves incorporation into soil rather than spraying foliage, which can reduce off-target effects.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

COLOURLESS-TO-WHITE CRYSTALS.

Color/Form

Colorless solid
Colorless liquid or white crystalline solid
Amber solid or super cooled liquid /technical formulation/

XLogP3

4.2

Exact Mass

240.12

Flash Point

315 °F, 157 °C (Open cup)
157 °C o.c.

Density

1.224 g/cu cm at 20 °C
Relative density (water = 1): 1.2

LogP

4.2 (LogP)
log Kow = 4.20
4.22

Odor

Characteristic camphor-like odo

Appearance

Solid powder

Melting Point

34.4 °C
38.4 °C
34 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9882BW2Q2S

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Bensulide is a colorless or amber-colored liquid or a solid at very cold temperatures. It is soluble in water. Bensulide is a member of a class of pesticides called organophosphates. USE: Bensulide is used as an herbicide. It is used for weed control in food crops and is registered for use on golf courses, home lawns and ornamentals. It is also used on grass farms, rights-of-way and in landscaping applications. EXPOSURE: Workers that use bensulide may breathe in vapors or have direct skin contact. The general population may be exposed by vapors and dermal contact when using consumer products containing bensulide. If bensulide is released to the environment, it will not be broken down in air. Bensulide released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down slowly by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. Bensulide will chemically break down in water. It will be broken down slowly by microorganisms, and is expected to build up in fish. RISK: A human health incidence report indicated skin rash and itching in a man following use of a home herbicide product containing bensulide. No additional data on the potential for bensulide to cause toxic effects in humans were available. Bensulide is a mild skin and eye irritant in laboratory animals. Nervous system effects (e.g., tremors, decreased muscle tone, pinpoint pupils) were the main toxic effects observed in laboratory animals following oral or dermal exposure to bensulide, which were attributed to observed changes in chemical signals used by the nervous system (cholinesterase inhibition). This effect is commonly associated with organophosphate pesticides. New nervous system toxicity weeks after initial exposure (i.e., organophosphate-related delayed neurotoxicity) has been observed in some studies, but not others. Additional effects include liver damage and decreased body weight following exposure to moderate oral doses over time. No evidence of infertility, abortion, or birth defects were observed in laboratory animals fed bensulide before and/or during pregnancy. A slight reduction in survival was observed in offspring of laboratory animals fed high doses of bensulide over their lifetime. Tumors were not increased in laboratory animals following lifetime exposure to bensulide in their feed. The potential for bensulide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. The U.S. EPA Office of Pesticides Program classified bensulide as not likely to be carcinogenic in humans. (SRC)

Vapor Pressure

8.00e-07 mmHg
8.0X10-7 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C:

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

41295-28-7

Wikipedia

Bensulide

Use Classification

Agrochemicals -> Herbicides
HERBICIDES

Methods of Manufacturing

... A mixture of 13.2 grams (0.06 mol) of N-(beta-chloroethyl)-benzene sulfonamide, 25.2 grams (0.1 mol) of potassium-diisopropyl dithiophosphate and 100 ml of methyl ethyl ketone yielded after 4 hour reflux period, 20.8 grams (88% theory) of viscous product.
Bensulide is produced by reaction of O,O-diisopropylphosphorodithioate with N-chloroethylbenzene sulfonamide.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Bensulide (technical grade) as Class II: moderately hazardous; Main Use: herbicide.
Crabgrass control was decreased with ground straw and mimosa soil additions. Acid soil and increased soil cation capacity also decreased effectiveness of Bensulide.
Betasan should be used prior to germination of weed seeds... Applied to established grass lawns prior to planting, at time of planting, or on established dichondra lawns. ...Must be watered into soil after application. ...Care should be exercised if reseeding with grass is planned following treatment. Prefar should be applied by preplant incorporation 1-2 in deep, or preemergence followed by sprinkler or furrow irrigation. Rates of application are from 10-20 lb/acre for Betasan and 2-6 lb/acre for Prefar. Water at rate of 15-30 gal/3,000-3,600 sq ft is usual carrier for emulsifiable liquid formulations of Betasan. Prefar is applied in 20-50 gal/acre of water.
A preliminary test is required if mixed with wettable powder suspensions.
Compatible with other pesticides.

Analytic Laboratory Methods

Continuous flow microextraction (CFME) combined with high-performance liquid chromatography-ultraviolet (HPLC-UV) detection has been applied to the analysis of five widely used pesticides, simazine, fensulfothion, etridiazole, mepronil and bensulide, present at trace levels in water samples. CFME employs a single organic solvent drop positioned at the tip of a polyether ether ketone (PEEK) tubing, which is immersed in a continuous flowing aqueous sample solution in a 0.5-mL glass chamber. The PEEK tubing acts as the organic drop holder and fluid delivery duct. Analytes are partitioned between the organic drop and the bulk sample solution. Important extraction factors including type of solvent, its volume, sample solution flow rate, extraction time, its pH and addition of salt were investigated. All pesticides exhibit good linearity in the investigated concentration range of 25-250 ng/mL with coefficients of determination (R2) ranging from 0.9879 to 0.9999 under the optimized conditions. Detection limits lower than 4 ng/mL were obtained for all analytes. The method was evaluated by analyzing natural water sample collected from a reservoir in Singapore ...
Bensulide is separated from impurities by TLC. After separation, it is eluted from the plate, oxidized to phosphate, and determined by colorimetry. It can also be analyzed quantitatively by GC.
Product analysis is by HPLC. Residues in crops and soils are determined by GLC with flame ionization detector.

Storage Conditions

Store above 42 °F depending on emulsifiable formulation. Do not store or use near heat or flame. Warm and agitate until crystals dissolve, or do not use.

Stability Shelf Life

Relatively stable to acids and alkalis.
Bensulide is stable at 80 °C for 50 hr, but decomposes at 200 °C in 18 to 40 hr.

Dates

Modify: 2023-08-15
1: Antonious GF. Mobility and half-life of bensulide in agricultural soil. J Environ Sci Health B. 2010 Jan;45(1):1-10. doi: 10.1080/03601230903404283. Erratum in: J Environ Sci Health B.2010 Apr;45(3):262. PubMed PMID: 20390925.
2: Lisker EB, Ensminger MP, Gill SL, Goh KS. Detections of eleven organophosphorus insecticides and one herbicide threatening Pacific salmonids, Oncorhynchus spp., in California, 1991-2010. Bull Environ Contam Toxicol. 2011 Oct;87(4):355-60. doi: 10.1007/s00128-011-0351-7. Epub 2011 Jun 28. PubMed PMID:
21710164.
3: Anderson KJ, Cutaia AJ. Evaluation of bensulide for mutagenic properties in microbial test system. J Agric Food Chem. 1972 May-Jun;20(3):656-8. PubMed PMID:
4561195.
4: Kamel A, Byrne C, Vigo C, Ferrario J, Stafford C, Verdin G, Siegelman F, Knizner S, Hetrick J. Oxidation of selected organophosphate pesticides during chlorination of simulated drinking water. Water Res. 2009 Feb;43(2):522-34. doi:
10.1016/j.watres.2008.10.038. Epub 2008 Oct 29. PubMed PMID: 19027135.
5: Wu HF, Liu XY, Zhang FH, He YX. O,O'-Diisopropyl S-[2-(benzene-sulfon-amido)-eth-yl]phospho-rodithio-ate. Acta Crystallogr Sect E
Struct Rep Online. 2012 Feb 1;68(Pt 2):o282. doi: 10.1107/S160053681105536X. Epub 2012 Jan 7. PubMed PMID: 22346924; PubMed Central PMCID: PMC3274979.
6: Yeary RA. Oral intubation of dogs with combinations of fertilizer, herbicide,
and insecticide chemicals commonly used on lawns. Am J Vet Res. 1984 Feb;45(2):288-90. PubMed PMID: 6201092.
7: He Y, Lee HK. Continuous flow microextraction combined with high-performance liquid chromatography for the analysis of pesticides in natural waters. J Chromatogr A. 2006 Jul 28;1122(1-2):7-12. Epub 2006 May 22. PubMed PMID: 16716335.
8: Zilkah S, Osband ME, McCaffrey R. Effect of inhibitors of plant cell division
on mammalian tumor cells in vitro. Cancer Res. 1981 May;41(5):1879-83. PubMed PMID: 7214355.
9: Haith DA, Rossi FS. Risk assessment of pesticide runoff from turf. J Environ Qual. 2003 Mar-Apr;32(2):447-55. PubMed PMID: 12708667.
10: McCorkle FM, Chambers JE, Yarbrough JD. Acute toxicities of selected herbicides to fingerling channel catfish, Ictalurus punctatus. Bull Environ Contam Toxicol. 1977 Sep;18(3):267-70. PubMed PMID: 907845.
11: Pinkerton TS, Wild JR, Howard JA. Organophosphorus hydrolase: a multifaceted
plant genetic marker which is selectable, scorable, and quantifiable in whole seed. Methods Mol Biol. 2012;847:11-23. doi: 10.1007/978-1-61779-558-9_2. PubMed
PMID: 22350995.

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